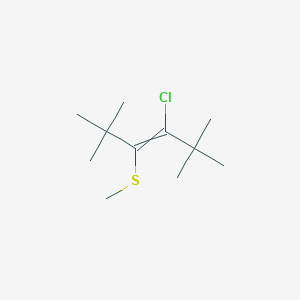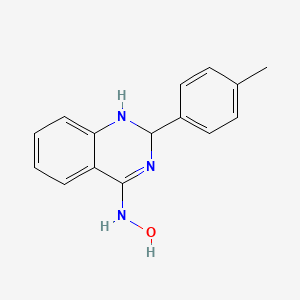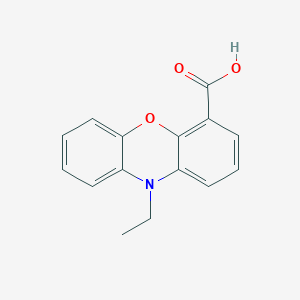
Trimethyl(oct-1-YN-1-YL)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethyl(oct-1-YN-1-YL)stannane is an organotin compound with the molecular formula C11H22Sn It is a derivative of stannane, where the tin atom is bonded to a trimethyl group and an oct-1-yn-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethyl(oct-1-YN-1-YL)stannane can be synthesized through the reaction of oct-1-yne with trimethyltin chloride in the presence of a base such as sodium hydride. The reaction typically proceeds under an inert atmosphere to prevent oxidation and is carried out in an aprotic solvent like tetrahydrofuran (THF). The general reaction is as follows:
Oct-1-yne+Trimethyltin chlorideNaHthis compound+NaCl
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the synthesis methods used in laboratories can be scaled up with appropriate safety and handling measures.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethyl(oct-1-YN-1-YL)stannane undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethyl group can be substituted with other functional groups.
Coupling Reactions: It can participate in Stille coupling reactions, where it reacts with organic halides to form new carbon-carbon bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halides and nucleophiles.
Coupling Reactions: Palladium catalysts are often used in Stille coupling reactions.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride can be used.
Major Products Formed
Substitution Reactions: Various substituted stannanes.
Coupling Reactions: New carbon-carbon bonded compounds.
Oxidation and Reduction: Oxidized or reduced forms of the original compound.
Applications De Recherche Scientifique
Trimethyl(oct-1-YN-1-YL)stannane has several applications in scientific research:
Chemistry: Used in organic synthesis for forming carbon-carbon bonds through coupling reactions.
Biology: Potential use in the synthesis of biologically active molecules.
Medicine: Research into its potential as a precursor for drug development.
Industry: Limited use in specialized industrial applications due to its reactivity and specificity.
Mécanisme D'action
The mechanism of action of Trimethyl(oct-1-YN-1-YL)stannane involves its ability to form new bonds through substitution and coupling reactions. The tin atom in the compound acts as a nucleophile, facilitating the formation of new carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reactions and conditions used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethylsilylacetylene: Similar in structure but contains silicon instead of tin.
Tributyltin hydride: Another organotin compound with different reactivity.
Trimethyltin chloride: A precursor used in the synthesis of Trimethyl(oct-1-YN-1-YL)stannane.
Uniqueness
This compound is unique due to its specific reactivity in coupling reactions and its potential applications in organic synthesis. Its ability to form new carbon-carbon bonds makes it valuable in the synthesis of complex organic molecules.
Propriétés
Numéro CAS |
109059-09-8 |
|---|---|
Formule moléculaire |
C11H22Sn |
Poids moléculaire |
273.00 g/mol |
Nom IUPAC |
trimethyl(oct-1-ynyl)stannane |
InChI |
InChI=1S/C8H13.3CH3.Sn/c1-3-5-7-8-6-4-2;;;;/h3,5-8H2,1H3;3*1H3; |
Clé InChI |
WLACNHTWYONPKW-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC#C[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[(2,4-Dinitrophenyl)sulfanyl]furan-2-carbonitrile](/img/structure/B14325451.png)
![3,6-Diphenyl-7H-[1,3]thiazolo[2,3-b][1,3,4]thiadiazin-4-ium bromide](/img/structure/B14325477.png)

![[2-(2,3-Dibromo-3-phenylpropanoyl)phenyl]acetic acid](/img/structure/B14325492.png)
![4-{[tert-Butyl(diphenyl)silyl]oxy}-2-methylphenol](/img/structure/B14325500.png)


![Phenyl{bis[(phenylsulfanyl)methyl]}phosphane](/img/structure/B14325515.png)



![2-[(4-Methylpent-3-en-1-yl)oxy]benzaldehyde](/img/structure/B14325547.png)

